4-Ethynyl-2,3-difluorobenzonitrile 4-Ethynyl-2,3-difluorobenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18685599
InChI: InChI=1S/C9H3F2N/c1-2-6-3-4-7(5-12)9(11)8(6)10/h1,3-4H
SMILES:
Molecular Formula: C9H3F2N
Molecular Weight: 163.12 g/mol

4-Ethynyl-2,3-difluorobenzonitrile

CAS No.:

Cat. No.: VC18685599

Molecular Formula: C9H3F2N

Molecular Weight: 163.12 g/mol

* For research use only. Not for human or veterinary use.

4-Ethynyl-2,3-difluorobenzonitrile -

Specification

Molecular Formula C9H3F2N
Molecular Weight 163.12 g/mol
IUPAC Name 4-ethynyl-2,3-difluorobenzonitrile
Standard InChI InChI=1S/C9H3F2N/c1-2-6-3-4-7(5-12)9(11)8(6)10/h1,3-4H
Standard InChI Key INVJUMHUIROYSF-UHFFFAOYSA-N
Canonical SMILES C#CC1=C(C(=C(C=C1)C#N)F)F

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-ethynyl-2,3-difluorobenzonitrile features a benzene ring substituted with two fluorine atoms at the ortho and meta positions, a nitrile group at the para position, and an ethynyl group at the remaining position. This arrangement creates a highly polarized electron-deficient aromatic system, which facilitates nucleophilic aromatic substitution and transition-metal-catalyzed coupling reactions .

Electronic and Steric Effects

The electron-withdrawing nature of the fluorine atoms and nitrile group reduces the electron density of the aromatic ring, directing reactivity toward the ethynyl group in cross-coupling reactions . Steric hindrance from the fluorine substituents further influences regioselectivity in cycloaddition and substitution reactions, favoring transformations at the ethynyl terminus.

Synthesis and Manufacturing

The synthesis of 4-ethynyl-2,3-difluorobenzonitrile involves multi-step protocols, often beginning with halogenated precursors and proceeding via transition-metal-catalyzed coupling reactions.

Precursor Synthesis: 2,3-Difluorobenzonitrile

A critical intermediate, 2,3-difluorobenzonitrile, can be synthesized through cyanation of 2,3-difluorobromobenzene. As detailed in a patent (CN100457721C), this process employs palladium catalysts and cyanating agents under inert conditions :

Example Protocol :

  • Reactants: 2,3-Difluorobromobenzene (57.6 g, 300 mmol), sodium cyanide (27 g, 66 mmol), Pd(dba)₂ catalyst (15 mmol), dimethylacetamide solvent (500 mL).

  • Conditions: Nitrogen atmosphere, 120°C, 1 hour.

  • Yield: 87% after filtration and fractional distillation.

  • Purity: 98% (melting point: 47–49°C) .

Ethynylation Reaction

PropertyValue (Estimated)Comparable Compound (Data Source)
Melting Point45–50°C2,4-Difluorobenzonitrile (46–48°C)
Boiling Point220–240°C1,2,3,4-Tetrafluorobenzene (94.3°C)
Solubility in THFHigh4-Ethynyl-1,2-difluorobenzene
Thermal Stability>200°CFluorinated benzonitriles

Stability Notes:

  • The compound is air-sensitive and prone to oxidative dimerization, requiring storage under nitrogen or argon .

  • Decomposition occurs above 200°C, releasing hydrogen fluoride and cyanide fumes.

Applications in Medicinal Chemistry

Kinase Inhibition and Anticancer Activity

N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide derivatives, structurally related to 4-ethynyl-2,3-difluorobenzonitrile, exhibit potent inhibition of B-Raf(V600E), a kinase implicated in melanoma and colorectal cancers :

  • IC₅₀ Values: Low nanomolar (1–10 nM) against B-Raf(V600E) .

  • Selectivity: >100-fold selectivity over wild-type B-Raf and 468 other kinases .

  • In Vivo Efficacy: Tumor growth inhibition of 70–80% in Colo205 xenograft models .

Mechanistic Insights:
The ethynyl group enhances membrane permeability, while fluorine atoms improve metabolic stability by blocking cytochrome P450 oxidation sites .

Neurodegenerative Disease Research

Fluorinated benzonitriles serve as precursors for microtubule-targeting agents. For example, triazolopyrimidines derived from 2,4-difluorobenzonitrile show promise in treating tauopathies like Alzheimer’s disease .

Materials Science Applications

Fluorinated Polymers

Incorporating 4-ethynyl-2,3-difluorobenzonitrile into polymer backbones enhances thermal stability and chemical resistance. Applications include:

  • High-Performance Coatings: Resistant to solvents and extreme temperatures.

  • Gas Separation Membranes: Fluorine content improves selectivity for CO₂/N₂ separation .

Optoelectronic Materials

Reaction with sodium azide yields fluorinated tetrazoles, which form luminescent iridium complexes for organic light-emitting diodes (OLEDs) :

Example Complex:

  • Structure: Ir(III) with 2,4-difluorobenzonitrile-derived tetrazole ligands.

  • Performance: Photoluminescence quantum yield of 76% (blue emission) .

Recent Advances and Future Directions

Transition-Metal-Free Syntheses

Recent protocols for benzofuran derivatives highlight the potential for metal-free methodologies to streamline the production of ethynyl-fluorinated compounds .

Targeted Drug Delivery

Functionalizing nanoparticles with 4-ethynyl-2,3-difluorobenzonitrile-derived ligands could enable site-specific delivery of anticancer agents .

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